molecular formula C23H25N3O2 B11033988 Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11033988
M. Wt: 375.5 g/mol
InChI Key: JWMYMVGHCHBMOA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Construction of the pyrimido[1,2-a]benzimidazole scaffold: This involves cyclization reactions, often using reagents like phosphorus oxychloride or polyphosphoric acid.

    Introduction of the ethyl ester group: This step typically involves esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications. Its combination of a benzimidazole core with a pyrimido ring system and specific functional groups makes it a valuable compound for research and development .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O2/c1-4-8-18-20(22(27)28-5-2)21(16-13-11-15(3)12-14-16)26-19-10-7-6-9-17(19)24-23(26)25-18/h6-7,9-14,21H,4-5,8H2,1-3H3,(H,24,25)

InChI Key

JWMYMVGHCHBMOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

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